![molecular formula C18H15ClN2O B1680905 10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one CAS No. 110545-79-4](/img/structure/B1680905.png)
10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sch-40120 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Sch-40120 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Sch-40120 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Sch-40120. These derivatives are often studied for their potential biological activities and therapeutic applications .
Applications De Recherche Scientifique
Sch-40120 has been extensively studied for its anti-inflammatory properties. It is particularly effective in the treatment of inflammatory diseases such as psoriasis, atopic dermatitis, and contact dermatitis. The compound has also been investigated for its potential use in other inflammatory conditions and allergic disorders .
In addition to its medical applications, Sch-40120 is used in biochemical research to study the role of 5-lipoxygenase in various biological processes. It serves as a valuable tool for understanding the mechanisms of inflammation and developing new therapeutic strategies .
Mécanisme D'action
Sch-40120 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. Leukotrienes are potent inflammatory mediators that contribute to the pathogenesis of various inflammatory diseases. By blocking the production of leukotrienes, Sch-40120 reduces inflammation and alleviates symptoms associated with these conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor with anti-inflammatory properties.
AA-861: A selective 5-lipoxygenase inhibitor studied for its anti-inflammatory effects
Uniqueness of Sch-40120
Sch-40120 is unique due to its high potency and selectivity for 5-lipoxygenase. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds. Additionally, its favorable pharmacokinetic profile and minimal side effects make it a promising candidate for the treatment of various inflammatory diseases .
Propriétés
Numéro CAS |
110545-79-4 |
|---|---|
Formule moléculaire |
C18H15ClN2O |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
10-(3-chlorophenyl)-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C18H15ClN2O/c19-12-5-3-6-13(11-12)21-16-9-2-1-7-14(16)17(22)15-8-4-10-20-18(15)21/h3-6,8,10-11H,1-2,7,9H2 |
Clé InChI |
SLPWZBSWUHLVRY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2C4=CC(=CC=C4)Cl)N=CC=C3 |
SMILES canonique |
C1CCC2=C(C1)C(=O)C3=C(N2C4=CC(=CC=C4)Cl)N=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo(b)(1,8)-naphthyridine-5(7H)-one Sch 40120 Sch-40120 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



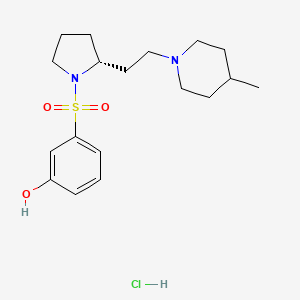
![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)
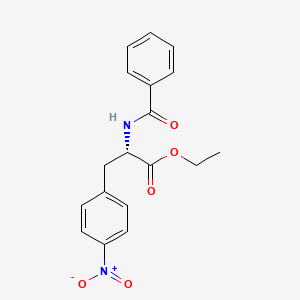
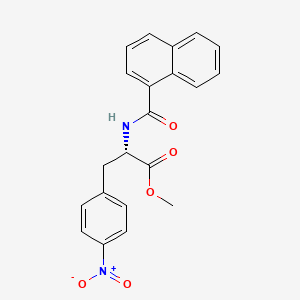

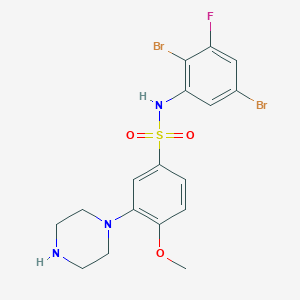
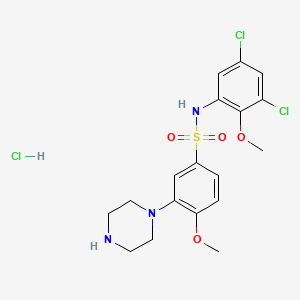
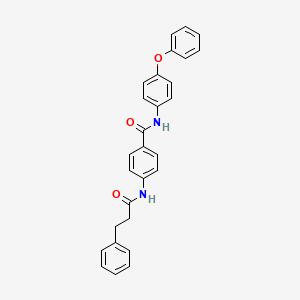
![1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea](/img/structure/B1680835.png)
![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)
![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)
![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)
![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)
